Benzyl({2-[benzyl(methyl)amino]ethyl})amine
Description
Benzyl({2-[benzyl(methyl)amino]ethyl})amine is a tertiary amine featuring a central ethylenediamine backbone with two benzyl groups and one methyl substituent. Its structure comprises a benzyl group attached to the primary nitrogen and a branched ethyl chain containing a secondary benzyl(methyl)amino group (N-benzyl-N-methyl). This configuration imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibenzyl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-19(15-17-10-6-3-7-11-17)13-12-18-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBAMLARYBKJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({2-[benzyl(methyl)amino]ethyl})amine typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at a temperature of 70-80°C to yield N-benzyl-N-methylaminoethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Deprotection via Catalytic Hydrogenation
The benzyl groups in this compound undergo selective cleavage under hydrogenation conditions. This reaction is critical for accessing primary amines in synthetic pathways:
Reaction Conditions
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Catalyst : Palladium on carbon (10% Pd/C)
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Solvent : Methanol or ethanol
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Pressure : 1–3 atm H₂
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Temperature : 25–50°C
Mechanism :
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Adsorption of H₂ onto the Pd surface facilitates heterolytic cleavage.
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Sequential hydrogenolysis of C–N bonds releases two equivalents of toluene, yielding ethylenediamine derivatives .
Key Data :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzyl({2-[benzyl(methyl)amino]ethyl})amine | N-Methylethylenediamine | 85–92 |
Acid-Base Reactions and Ammonium Salt Formation
The tertiary amine reacts with protic acids to form stable ammonium salts, enhancing water solubility:
Example Reaction :
Characteristics :
Applications :
Oxidation to N-Oxides
Controlled oxidation yields N-oxide derivatives, which exhibit distinct coordination and biological properties:
Reagents and Conditions :
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Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA)
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Solvent : Dichloromethane
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Temperature : 0–25°C
Mechanism :
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Oxygen transfer from mCPBA to the amine nitrogen generates a zwitterionic intermediate, stabilizing as the N-oxide .
Product Analysis :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O |
| Thermal Stability | Decomposes at 180°C |
Metal Complexation and Ligand Behavior
The compound acts as a tridentate ligand, coordinating transition metals via its nitrogen atoms:
Example Complex :
Synthesis :
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Conditions : Reaction with CuCl₂ in ethanol at reflux.
Coordination Data :
| Metal Ion | Bond Length (M–N, Å) | Geometry |
|---|---|---|
| Cu(II) | 2.05–2.15 | Square planar |
| Zn(II) | 2.10–2.20 | Tetrahedral |
Reaction with Carbon Dioxide
Under humid conditions, the amine participates in CO₂ capture via carbamate formation:
Mechanistic Pathway :
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Nucleophilic Attack : The amine attacks CO₂ to form a zwitterionic carbamate.
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Proton Transfer : Water-assisted deprotonation stabilizes the carbamate .
Reaction Efficiency :
| CO₂ Pressure (atm) | Temperature (°C) | Carbamate Yield (%) |
|---|---|---|
| 1 | 25 | 45 |
| 5 | 40 | 78 |
Alkylation and Quaternary Salt Formation
Reaction with alkyl halides produces quaternary ammonium salts, broadening surfactant applications:
Example :
Key Parameters :
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to Benzyl({2-[benzyl(methyl)amino]ethyl})amine. For instance, compounds with similar structural features have been shown to exhibit significant anticonvulsant activity in animal models. In particular, derivatives such as N-benzyl-2-amino-3-methoxypropionamide demonstrated effective performance in maximal electroshock seizure tests, with protective indices comparable to established antiseizure medications like phenobarbital .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) | Protective Index |
|---|---|---|
| N-benzyl-2-amino-3-methoxypropionamide | 8.9 | 2.5 |
| Phenobarbital | 22 | 3.0 |
1.2 Sodium Channel Modulation
This compound and its derivatives have been investigated for their ability to modulate voltage-gated sodium channels. These compounds can transition sodium channels into a slow-inactivated state, which is crucial for reducing neuronal excitability and managing conditions like epilepsy . The structure-activity relationship indicates that specific substituents on the benzyl group significantly influence sodium channel activity.
Chemical Synthesis and Material Science
2.1 Ionic Liquids for Gas Separation
Benzyl-functionalized ionic liquids are synthesized for applications in gas separation technologies, particularly for carbon dioxide and nitrogen separation. The introduction of a benzyl group enhances the selectivity and performance of these ionic liquids compared to their alkyl counterparts. Studies report CO₂/N₂ selectivities ranging from 22.0 to 33.1, indicating their potential utility in environmental applications .
Table 2: Performance of Benzyl-Functionalized Ionic Liquids
| Ionic Liquid Type | CO₂/N₂ Selectivity | Viscosity (cP) |
|---|---|---|
| Benzyl-imidazolium | 22.0 | High |
| Benzyl-pyridinium | 30.5 | Moderate |
| Benzyl-pyrrolidinium | 33.1 | Low |
Personal Care and Agricultural Applications
3.1 Antimicrobial Properties
Quaternary amines derived from benzyl compounds have been recognized for their antimicrobial properties, making them valuable in personal care products such as acne treatments and antifungal creams . The mildness of these compounds on the skin enhances their applicability in sensitive formulations.
3.2 Agricultural Use
In agriculture, benzyl derivatives serve as fungicides and sporicides, providing effective solutions for crop protection against fungal infections . Their ability to act as surface treatments for clays also aids in improving soil quality and preventing erosion.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-benzyl-2-aminoacetanilides demonstrated significant anticonvulsant activity in rodent models, with modifications at the benzyl position leading to enhanced efficacy . The findings underscore the importance of structural optimization in developing new therapeutic agents.
Case Study 2: Gas Separation Efficiency
Research on benzyl-functionalized ionic liquids revealed that these compounds exhibit superior gas separation capabilities compared to traditional solvents. The study emphasized the role of the benzyl group in enhancing CO₂ solubility and selectivity, paving the way for more efficient environmental technologies .
Mechanism of Action
The mechanism of action of Benzyl({2-[benzyl(methyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Benzyl({2-[benzyl(methyl)amino]ethyl})amine with Related Compounds
Key Observations:
- Backbone Flexibility: this compound’s ethylenediamine backbone allows conformational flexibility, unlike rigid aromatic systems in PRL-8-53 or GSK203. This flexibility may enhance its ability to interact with diverse biological targets .
- Steric Hindrance : The methyl substituent introduces steric hindrance, reducing nucleophilicity compared to primary amines like those in ’s imine analogs .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The target compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, intermediate between PRL-8-53’s ester-containing structure and the highly lipophilic (4-ethylbenzyl) derivative in .
Biological Activity
Benzyl({2-[benzyl(methyl)amino]ethyl})amine, also known by its CAS number 84425-29-6, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its anticonvulsant properties, antibacterial effects, and its role as a buffering agent in biological research.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to an ethylamine backbone that includes a methylamino substitution. This unique structure is crucial for its interaction with biological systems.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of benzylamines, including this compound, exhibit significant anticonvulsant activity. For instance, related compounds such as N'-benzyl 2-amino acetamides have shown effective performance in maximal electroshock seizure (MES) models.
- Key Findings :
- ED50 Values : The effective dose (ED50) for the anticonvulsant activity of certain N'-benzyl derivatives ranged from 13-21 mg/kg, which is notably lower than that of phenobarbital (ED50 = 22 mg/kg) .
- Mechanism of Action : These compounds appear to modulate sodium channels, promoting slow inactivation and displaying frequency inhibition of sodium currents at low micromolar concentrations, which may contribute to their anticonvulsant effects .
Antibacterial Activity
This compound and its derivatives have also been investigated for their antibacterial properties. Studies indicate that benzyl bromide derivatives demonstrate strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains.
- Research Highlights :
- Activity Spectrum : Compounds derived from benzylamines exhibited high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
- Structure-Activity Relationship : Modifications in the benzyl group significantly influenced the antimicrobial potency, with specific substitutions enhancing antibacterial activity .
Role as a Buffering Agent
In addition to its pharmacological properties, this compound serves as a non-ionic organic buffering agent in biological applications. It is utilized to maintain pH stability in cell cultures within the range of 6-8.5, which is critical for various experimental protocols .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anticonvulsant Efficacy Study : A study focused on N'-benzyl 2-amino acetamides demonstrated their superior anticonvulsant efficacy compared to traditional treatments like phenobarbital. The findings indicated that structural modifications could enhance therapeutic outcomes, paving the way for new drug development strategies.
- Antibacterial Activity Assessment : Research into the antibacterial properties of benzyl derivatives highlighted their potential as therapeutic agents against resistant bacterial strains. The studies emphasized the importance of chemical modifications in enhancing antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
